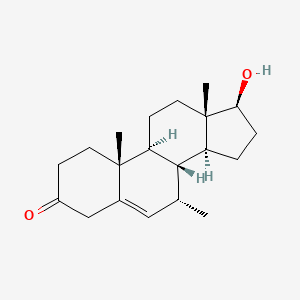
2,6,10,14-Tetramethylhexadecan-1-ol
説明
2,6,10,14-Tetramethylhexadecan-1-ol, also known as phytol, is a naturally occurring diterpene alcohol. It is a colorless, oily liquid with a mild, pleasant odor. This compound is a significant component of chlorophyll, the green pigment in plants, and is involved in the biosynthesis of vitamins E and K.
準備方法
Synthetic Routes and Reaction Conditions: 2,6,10,14-Tetramethylhexadecan-1-ol can be synthesized through various methods. One common method involves the reduction of phytol acetate using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
Phytol acetate+LiAlH4→Phytol+LiAl(OAc)4
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as chlorophyll. The chlorophyll is first saponified to release phytol, which is then purified through distillation or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phytanic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydrophytol using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with acetic anhydride (Ac2O) can form phytol acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride (Ac2O) in the presence of a base like pyridine.
Major Products:
Oxidation: Phytanic acid.
Reduction: Dihydrophytol.
Substitution: Phytol acetate.
科学的研究の応用
2,6,10,14-Tetramethylhexadecan-1-ol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of vitamins E and K.
Biology: It plays a role in the study of chlorophyll and photosynthesis.
Medicine: It is investigated for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of fragrances, cosmetics, and as a flavoring agent.
作用機序
The mechanism of action of 2,6,10,14-Tetramethylhexadecan-1-ol involves its role as a precursor in the biosynthesis of vitamins E and K. It is converted into these vitamins through a series of enzymatic reactions. In the case of vitamin E, it undergoes cyclization and methylation to form tocopherols and tocotrienols, which are potent antioxidants. For vitamin K, it is involved in the synthesis of phylloquinone, which is essential for blood clotting.
類似化合物との比較
Phytane: 2,6,10,14-Tetramethylhexadecane, a saturated hydrocarbon similar in structure but lacking the hydroxyl group.
Phytanic Acid: The oxidized form of 2,6,10,14-Tetramethylhexadecan-1-ol.
Dihydrophytol: The reduced form of this compound.
Uniqueness: this compound is unique due to its role in the biosynthesis of essential vitamins and its presence in chlorophyll. Unlike its saturated hydrocarbon counterpart, phytane, it contains a hydroxyl group, making it more reactive and versatile in chemical reactions.
特性
IUPAC Name |
2,6,10,14-tetramethylhexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-6-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21/h17-21H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLAAIPWDRUBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993539 | |
| Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72720-15-1 | |
| Record name | Phytanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072720151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1207933.png)






![(5r)-5-Hydroxy-4-{2-[(2r,4ar,8ar)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5h)-one](/img/structure/B1207942.png)

